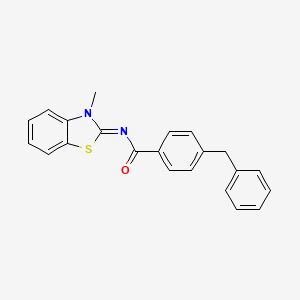

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

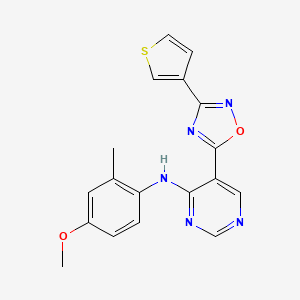

5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine (DBZA) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DBZA is a benzoxazole derivative that exhibits a unique chemical structure, making it a promising candidate for various pharmacological activities.

科学的研究の応用

Electrochemically Initiated Oxidative Amination

Electrochemical methods have been developed for the coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process uses catalytic quantities of a tetraalkylammonium halide redox catalyst, avoiding the use of excess chemical oxidant and reducing waste. Such methods may be applicable to 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine for the synthesis of novel compounds (Gao et al., 2014).

Base-Stabilized Difluoroboranes Rearrangement

Research involving Lewis base-stabilized difluoroboranes has shown that these compounds can undergo rearrangement reactions, potentially leading to novel chemical structures. Such transformations may be relevant to the study of this compound in exploring new synthetic pathways and reactions (Yamashita et al., 2010).

Regioselectivity in C(sp3)-H Alkylation

The benzoxazole moiety has been utilized as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating unique regioselectivity. This concept could be extended to the functionalization of this compound, offering a strategic approach to molecular modification and drug design (Lahm & Opatz, 2014).

Metal-Free Amination

A metal-free approach for the amination of benzoxazoles using tetrabutylammonium iodide and aqueous solutions of hydrogen peroxide has been developed, yielding 2-aminobenzoxazoles. This environmentally friendly and efficient method could potentially be adapted for the amination of this compound, contributing to greener chemistry practices (Froehr et al., 2011).

特性

IUPAC Name |

5,5-difluoro-6,7-dihydro-4H-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)2-1-5-4(3-7)6(10)11-12-5/h1-3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGOVSXCFLJZNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1ON=C2N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2846401.png)

![N-cyclohexyl-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2846410.png)

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)

![1-[(1-Benzyltriazol-4-yl)methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2846416.png)